molecular formula C10H7F3N2O2 B13168703 2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid

2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid

Cat. No.: B13168703
M. Wt: 244.17 g/mol
InChI Key: JSIRLYSAZJMHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group at the 7-position and an acetic acid moiety at the 3-position. This compound is of interest in medicinal chemistry, particularly in the development of antimicrobial and central nervous system (CNS)-targeting agents .

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

2-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)6-1-2-15-7(4-9(16)17)5-14-8(15)3-6/h1-3,5H,4H2,(H,16,17)

InChI Key

JSIRLYSAZJMHRA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2CC(=O)O)C=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid can be achieved through several methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale multicomponent reactions. These methods are designed to maximize yield and minimize the use of specific reagents that are difficult to source .

Chemical Reactions Analysis

Types of Reactions

2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives like zolpidem exert their hypnotic effects by blocking γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This interaction leads to the modulation of neurotransmitter activity in the brain, resulting in sedative effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent positions, functional groups, and electronic properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight CAS Number Key Properties/Applications References
2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid 7-CF₃, 3-CH₂COOH 260.16 Not explicitly provided High lipophilicity, potential CNS activity
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid No substituents, 3-CH₂COOH 176.17 17745-04-9 Base compound; used in minodronic acid synthesis
2-(6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid 6-CH₃, 2-(4-CH₃C₆H₄), 3-CH₂COOH 294.34 189005-44-5 Zolpidem impurity; pharmaceutical intermediate
2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetic acid 6-CH₃, 2-(4-F-3-CH₃C₆H₃), 3-CH₂COOH 314.32 1017194-71-6 Enhanced electronic effects due to fluorine
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid 7-CF₃, 3-COOH 230.14 1426135-67-2 Higher acidity (pKa ~ -0.95); improved solubility
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 5-CF₃, 2-COOH 230.14 367500-93-4 Positional isomer; reduced bioactivity vs. 7-CF₃

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP compared to methyl or methoxy substituents (e.g., 2-(4-methoxyphenyl) analogs in ).
  • Acidity : The acetic acid moiety (pKa ~ 4.5) is less acidic than carboxylic acid derivatives (e.g., 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, pKa ~ -0.95) .
  • Solubility : Polar substituents like fluorine () or pyrrolidine () improve aqueous solubility.

Pharmacological Relevance

  • Pharmaceutical Intermediates: Compounds like 189005-44-5 () are critical in synthesizing hypnotic agents.
  • Drug Metabolism: The acetic acid side chain in the target compound may facilitate prodrug strategies, as seen in minodronic acid synthesis ().

Biological Activity

2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid (CAS Number: 1781057-60-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₇F₃N₂O₂
  • Molecular Weight : 244.17 g/mol
  • Structure : The compound features a trifluoromethyl group attached to an imidazopyridine ring, which is characteristic of several biologically active compounds.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to 2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid. For instance, derivatives of imidazopyridine have shown significant cytotoxic effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468.

A notable study demonstrated that a closely related compound exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) of approximately 13 µM against MDA-MB-231 cells. This effect was attributed to the compound's ability to inhibit cell proliferation without significantly affecting non-tumorigenic cells (MCF-12A) .

The mechanism by which 2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid exerts its biological effects is still under investigation. However, it has been suggested that compounds in this class may interfere with cellular signaling pathways associated with cancer progression. For example, they may inhibit specific kinases or modulate apoptotic pathways, although detailed mechanisms remain to be elucidated.

Other Biological Activities

Aside from its antitumor properties, the compound may also exhibit other biological activities. For example, similar imidazo[1,2-a]pyridine derivatives have been studied for their roles as CRF(1) receptor antagonists and their potential effects in neuropsychiatric disorders . This indicates a broader therapeutic potential that warrants further exploration.

Case Studies

StudyFindings
Antitumor Efficacy A derivative showed significant inhibition of TNBC cell lines with a GI50 of 13 µM .
Mechanistic Insights Suggested inhibition of cell proliferation without affecting non-tumorigenic cells .
CRF(1) Receptor Antagonism Related compounds demonstrated potential in modulating stress-related responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.